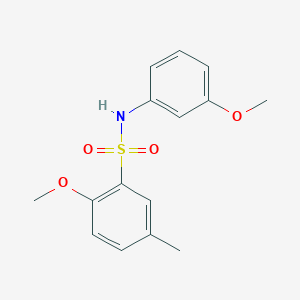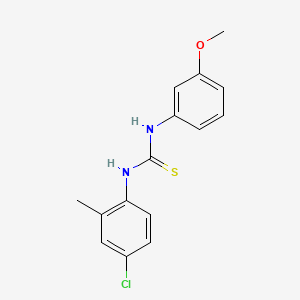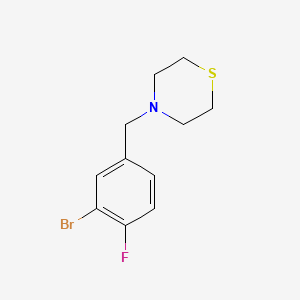
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as FMAA, is a synthetic compound that has been studied for its potential biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is not well understood. However, it has been suggested that 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may also modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have suggested that 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid may have anti-inflammatory and analgesic effects. It may also have anxiolytic and antidepressant effects, although more research is needed in this area. Additionally, 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is that it can be synthesized relatively easily and in large quantities. However, its mechanism of action is not well understood, which can make it difficult to design experiments to investigate its effects. Additionally, 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. One area of interest is its potential as a treatment for inflammatory and pain disorders. Additionally, further research is needed to understand its effects on neurotransmitter systems in the brain and its potential as a treatment for mental health disorders. Finally, more studies are needed to investigate the safety and efficacy of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid in humans.
Synthesis Methods
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with furfurylamine, followed by cyclization and dehydration reactions. The final product is obtained through acid catalyzed hydrolysis of the intermediate.
Scientific Research Applications
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-11-6-4-10(5-7-11)9-12(15(18)19)16-14(17)13-3-2-8-21-13/h2-9H,1H3,(H,16,17)(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQCTLGNXVLKQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)



![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)